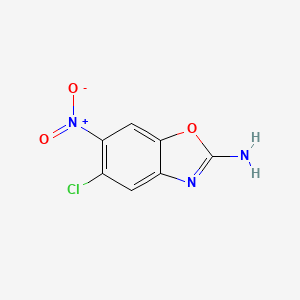

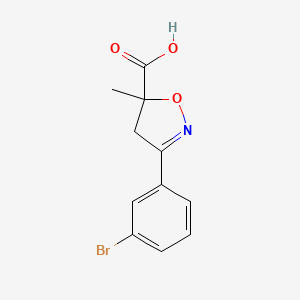

5-Chloro-6-nitro-1,3-benzoxazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

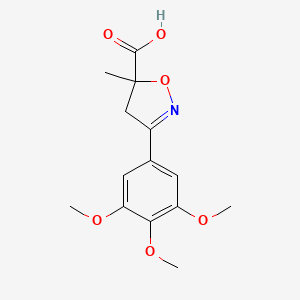

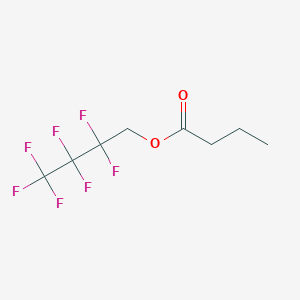

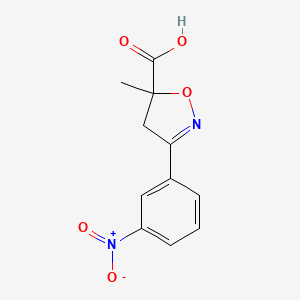

5-Chloro-6-nitro-1,3-benzoxazol-2-amine is a chemical compound with the linear formula C7H3ClN2O4 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of benzoxazole derivatives has seen significant advances, particularly using 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for benzoxazole have been developed, using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Molecular Structure Analysis

The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . For this compound, there are twelve possible conformers and tautomers .Chemical Reactions Analysis

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .Aplicaciones Científicas De Investigación

Synthesis of Benzoxazole Derivatives

5-Chloro-6-nitro-1,3-benzoxazol-2-amine: serves as a precursor in the synthesis of various benzoxazole derivatives. These derivatives are significant due to their wide range of biological activities, including antimicrobial, antitubercular, and antifungal properties . The compound’s ability to undergo reactions under different conditions, such as FeCl3-catalyzed aerobic oxidation, makes it a versatile starting material for synthesizing complex molecules .

Antifungal Applications

The benzoxazole ring structure, present in 5-Chloro-6-nitro-1,3-benzoxazol-2-amine , is known for its antifungal properties. It is used in the development of compounds that target fungal infections, with several azole compounds reported as effective antibacterial and antifungal agents .

Antibacterial Activity

Research has indicated that benzoxazole derivatives exhibit antibacterial activity. The structural framework of 5-Chloro-6-nitro-1,3-benzoxazol-2-amine allows it to be used in the synthesis of compounds that can potentially act against bacterial strains, contributing to the development of new antibacterial drugs .

Material Chemistry

In material chemistry, benzoxazole derivatives are utilized for their unique properties5-Chloro-6-nitro-1,3-benzoxazol-2-amine can be involved in the creation of materials that require specific chemical features, such as fluorescent probes for metal ions detection and whitening agents .

Pharmaceutical Research

The benzoxazole core is a common feature in many pharmaceutical drugs. Its derivatives, including those synthesized from 5-Chloro-6-nitro-1,3-benzoxazol-2-amine , are explored for their potential as antidepressants, analgesics, and anti-inflammatory agents .

Agrochemical Development

Benzoxazole compounds are also significant in agrochemical research. They are investigated for their use in developing new pesticides and herbicides, with 5-Chloro-6-nitro-1,3-benzoxazol-2-amine being a key intermediate in such syntheses .

Enzyme Inhibition

Enzyme inhibitors are crucial in regulating biological pathways. Benzoxazole derivatives from 5-Chloro-6-nitro-1,3-benzoxazol-2-amine are studied for their ability to inhibit enzymes like α-glucosidase, which is important in the management of diabetes .

Biochemical Probes

Due to its reactive nature, 5-Chloro-6-nitro-1,3-benzoxazol-2-amine is used in biochemical research as a probe. It helps in studying the interaction of biochemicals at the molecular level, providing insights into the mechanisms of various biological processes .

Direcciones Futuras

Benzoxazole and its derivatives continue to be a focus of research due to their wide range of biological activities . Future directions may include the development of new synthetic methodologies, exploration of different reaction conditions and catalysts, and investigation of their bio-applicability against various diseases .

Mecanismo De Acción

Target of Action

Benzoxazole derivatives, to which this compound belongs, have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a broad substrate scope and functionalization to offer several biological activities .

Mode of Action

Benzoxazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .

Biochemical Pathways

Benzoxazole derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple pathways .

Result of Action

Some benzoxazole derivatives have shown inhibitory effects on the growth of certain cancer cells .

Propiedades

IUPAC Name |

5-chloro-6-nitro-1,3-benzoxazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O3/c8-3-1-4-6(14-7(9)10-4)2-5(3)11(12)13/h1-2H,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHRVJXLCRFILU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)[N+](=O)[O-])OC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-6-nitro-1,3-benzoxazol-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

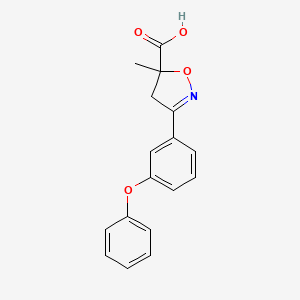

![3-[4-(Benzyloxy)-3-methoxyphenyl]-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350186.png)

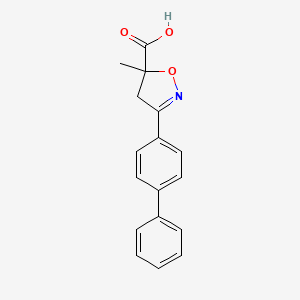

![5-Methyl-3-[4-(propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350225.png)